Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector drug. [] It is classified as a small molecule drug that targets the underlying cause of cystic fibrosis, a genetic disorder. [, ] Elexacaftor plays a significant role in scientific research, particularly in understanding and treating cystic fibrosis. Its primary function is to correct the misfolding of the CFTR protein, which is crucial for normal ion transport in epithelial cells. []
Elexacaftor is classified as a CFTR modulator and is specifically categorized as a corrector. It was developed by Vertex Pharmaceuticals and received approval from regulatory agencies for use in combination therapies to treat cystic fibrosis in patients aged 12 years and older . The drug is marketed under the brand name Kaftrio when combined with tezacaftor and ivacaftor.
The synthesis of elexacaftor involves complex organic chemistry techniques. The synthetic routes can be broadly categorized into two generations:
Elexacaftor has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CFTR protein. Its chemical formula is , with a molecular weight of approximately 396.45 g/mol. The structural features include:
The three-dimensional conformation of elexacaftor allows it to effectively bind to the CFTR protein, promoting its correct folding and trafficking.
Elexacaftor undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to maximize yield and purity, reflecting advanced techniques in organic synthesis.
Elexacaftor works by correcting the misfolded CFTR protein associated with cystic fibrosis mutations. The mechanism involves:
Clinical trials have demonstrated significant improvements in lung function metrics such as forced expiratory volume in one second (FEV1) among treated patients.
Relevant data regarding its pharmacokinetic properties indicate that elexacaftor has favorable absorption characteristics when administered orally.
Elexacaftor is primarily used in clinical settings for treating cystic fibrosis, particularly in patients with specific genetic mutations that affect CFTR function. Its inclusion in combination therapies has revolutionized treatment protocols for cystic fibrosis, significantly improving patient outcomes and quality of life.
In addition to its therapeutic applications, elexacaftor serves as a valuable compound for research into CFTR modulation mechanisms, contributing to ongoing studies aimed at developing new treatments for cystic fibrosis and related disorders .
Through its innovative approach to correcting genetic defects at the cellular level, elexacaftor exemplifies advancements in targeted therapies within modern medicine.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: